3-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride
Overview
Description
3-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride is a chemical compound with the molecular formula C₁₃H₁₈ClF₂NO It is characterized by the presence of a piperidine ring substituted with a 3,5-difluorobenzyl group and an oxy-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride typically involves the following steps:
Formation of the 3,5-Difluorobenzyl Intermediate: The synthesis begins with the preparation of the 3,5-difluorobenzyl intermediate. This can be achieved through the fluorination of benzyl derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with Piperidine: The 3,5-difluorobenzyl intermediate is then coupled with piperidine. This step often involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the piperidine, facilitating nucleophilic substitution.
Formation of the Oxy-Methyl Linkage: The final step involves the introduction of the oxy-methyl group. This can be achieved through the reaction of the piperidine derivative with formaldehyde or paraformaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Controlling the temperature and reaction time to maximize yield.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Safety and Environmental Concerns: Implementing measures to handle hazardous reagents and by-products safely and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation Products: Corresponding carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
3-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(3,5-Dichlorobenzyl)oxy]methyl}piperidine hydrochloride
- 3-{[(3,5-Dimethylbenzyl)oxy]methyl}piperidine hydrochloride
- 3-{[(3,5-Difluorophenyl)oxy]methyl}piperidine hydrochloride
Comparison
Compared to similar compounds, 3-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
3-[(3,5-difluorophenyl)methoxymethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO.ClH/c14-12-4-11(5-13(15)6-12)9-17-8-10-2-1-3-16-7-10;/h4-6,10,16H,1-3,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUCDAKLDCWCPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCC2=CC(=CC(=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220020-47-2 | |
Record name | Piperidine, 3-[[(3,5-difluorophenyl)methoxy]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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